N,N,N',N'-Tetrakis(3-hydrazino-3-oxopropyl)ethylenediamine
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Overview
Description
N,N,N’,N’-Tetrakis(3-hydrazino-3-oxopropyl)ethylenediamine is a complex organic compound with the molecular formula C14H32N10O4 and a molecular weight of 404.469. This compound is known for its unique structure, which includes multiple hydrazino and oxopropyl groups attached to an ethylenediamine backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N’,N’-Tetrakis(3-hydrazino-3-oxopropyl)ethylenediamine typically involves the reaction of ethylenediamine with 3-hydrazino-3-oxopropyl derivatives under controlled conditions. The reaction is carried out in a solvent such as acetonitrile, with the addition of phosphoric acid to maintain the pH . The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions, such as temperature and pressure, are carefully monitored and controlled to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
N,N,N’,N’-Tetrakis(3-hydrazino-3-oxopropyl)ethylenediamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazino groups to amines.
Substitution: The hydrazino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Amines and other reduced forms.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
N,N,N’,N’-Tetrakis(3-hydrazino-3-oxopropyl)ethylenediamine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of N,N,N’,N’-Tetrakis(3-hydrazino-3-oxopropyl)ethylenediamine involves its interaction with molecular targets such as enzymes and proteins. The hydrazino groups can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- N,N,N’,N’-Tetrakis(2-Hydroxypropyl)ethylenediamine
- N,N,N’,N’-Tetrakis(3-hydroxypropyl)ethylenediamine
Uniqueness
N,N,N’,N’-Tetrakis(3-hydrazino-3-oxopropyl)ethylenediamine is unique due to its multiple hydrazino groups, which confer distinct reactivity and interaction profiles compared to similar compounds. This uniqueness makes it valuable in specific applications where these properties are advantageous .
Properties
CAS No. |
91933-32-3 |
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Molecular Formula |
C14H32N10O4 |
Molecular Weight |
404.47 g/mol |
IUPAC Name |
3-[2-[bis(3-hydrazinyl-3-oxopropyl)amino]ethyl-(3-hydrazinyl-3-oxopropyl)amino]propanehydrazide |
InChI |
InChI=1S/C14H32N10O4/c15-19-11(25)1-5-23(6-2-12(26)20-16)9-10-24(7-3-13(27)21-17)8-4-14(28)22-18/h1-10,15-18H2,(H,19,25)(H,20,26)(H,21,27)(H,22,28) |
InChI Key |
PRSYGUNNFMZZES-UHFFFAOYSA-N |
Canonical SMILES |
C(CN(CCC(=O)NN)CCN(CCC(=O)NN)CCC(=O)NN)C(=O)NN |
Origin of Product |
United States |
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